molecular formula C9H6BF3O3 B1401267 (5-(Trifluoromethyl)benzofuran-2-yl)boronic acid CAS No. 1396752-77-4

(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid

Cat. No.: B1401267
CAS No.: 1396752-77-4
M. Wt: 229.95 g/mol
InChI Key: FMNJDJWOEYUSTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid is a chemical compound that belongs to the class of boronic acids. It features a benzofuran ring substituted with a trifluoromethyl group at the 5-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Trifluoromethyl)benzofuran-2-yl)boronic acid typically involves the introduction of the boronic acid group onto a pre-formed benzofuran ring. One common method is the borylation of a halogenated benzofuran derivative using a palladium-catalyzed reaction with a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of catalysts, solvents, and reaction conditions is fine-tuned to ensure scalability and cost-effectiveness .

Scientific Research Applications

Chemistry

(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Biology and Medicine

In medicinal chemistry, this compound is used to develop new drugs with potential therapeutic applications. Its derivatives have shown promise in the treatment of various diseases due to their biological activity .

Industry

In the industrial sector, this compound is used in the production of dyes, polymers, and other materials that require precise molecular structures .

Mechanism of Action

The mechanism of action of (5-(Trifluoromethyl)benzofuran-2-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The trifluoromethyl group enhances the stability and reactivity of the compound, making it a valuable reagent in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid is unique due to the presence of both the trifluoromethyl group and the benzofuran ring. The trifluoromethyl group imparts significant electron-withdrawing properties, enhancing the compound’s reactivity and stability in various chemical reactions. The benzofuran ring provides a rigid and planar structure, making it suitable for the synthesis of complex molecules .

Properties

IUPAC Name

[5-(trifluoromethyl)-1-benzofuran-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BF3O3/c11-9(12,13)6-1-2-7-5(3-6)4-8(16-7)10(14)15/h1-4,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNJDJWOEYUSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(O1)C=CC(=C2)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-(trifluoromethyl)-1-benzofuran (5.0 g, 26.86 mmol) in dry tetrahydrofuran (120 mL) were added tetramethylethylenediamine (3.74 g, 32.2 mmol). The solution was kept below −60° C. under nitrogen, while n-BuLi (12.8 mL, 32.2 mmol, 2.5 M solution in hexane) was added dropwise. The solution was warmed to −10° C. over 45 min and stirred at this temperature for another 30 min. The mixture was cooled again below −60° C. followed by dropwise addition of triisopropyl borate (10.0 g, 53.19 mmol). After warming to room temperature the mixture was quenched with hydrochloric acid (70 mL, 2N) and stirred for 1 h. The alkaline aqueous layer was brought to pH 5 and extracted with ethyl acetate (3×80 mL). All organic layers were combined, dried over sodium sulfate, and concentrated in vacuo to give [5-(trifluoromethyl)-1-benzofuran-2-yl]boronic acid (2.0 g, crude) as light yellow oil; which was used for the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.74 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid
Reactant of Route 2
(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid
Reactant of Route 3
(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid
Reactant of Route 4
(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid
Reactant of Route 5
(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid
Reactant of Route 6
(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.